molecular formula C16H24ClF3N2O2 B4404027 1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride

1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride

Cat. No.: B4404027
M. Wt: 368.82 g/mol
InChI Key: XXQRZUDIMYNKGW-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride is a complex organic compound that features a piperazine ring substituted with a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride typically involves multiple steps:

    Formation of the Trifluoromethylphenoxy Intermediate: This step involves the reaction of 3-(trifluoromethyl)phenol with an appropriate alkylating agent to form the trifluoromethylphenoxy intermediate.

    Ether Formation: The intermediate is then reacted with ethylene oxide under basic conditions to form the ethoxy derivative.

    Piperazine Substitution: The ethoxy derivative is then reacted with 1-methylpiperazine under suitable conditions to form the final product.

    Hydrochloride Formation: The final product is treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce various functional groups onto the piperazine ring.

Scientific Research Applications

1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as hydrophobicity or thermal stability.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various proteins and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine
  • 1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine sulfate
  • 1-methyl-4-(2-{2-[3-(trifluoromethyl)phenoxy]ethoxy}ethyl)piperazine phosphate

Uniqueness

1-Methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride is unique due to its specific combination of a piperazine ring with a trifluoromethylphenoxy group. This combination imparts distinct chemical properties, such as increased lipophilicity and stability, making it valuable for various applications in research and industry.

Properties

IUPAC Name

1-methyl-4-[2-[2-[3-(trifluoromethyl)phenoxy]ethoxy]ethyl]piperazine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2.ClH/c1-20-5-7-21(8-6-20)9-10-22-11-12-23-15-4-2-3-14(13-15)16(17,18)19;/h2-4,13H,5-12H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXQRZUDIMYNKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CCOCCOC2=CC=CC(=C2)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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